N-(3,4-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide
Description
The compound N-(3,4-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide is a heterocyclic acetamide derivative featuring a fused pyrrolo-triazol-dione core. Its structure includes:
- A pyrrolo[3,4-d][1,2,3]triazole ring system with 4,6-dioxo functionalization.
- A 5-[4-(propan-2-yl)phenyl] substituent at position 5 of the triazole ring.
- An N-(3,4-dimethylphenyl)acetamide side chain linked to the triazole via a methylene group.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-13(2)16-6-9-18(10-7-16)28-22(30)20-21(23(28)31)27(26-25-20)12-19(29)24-17-8-5-14(3)15(4)11-17/h5-11,13,20-21H,12H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUNSHSFGBFERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(C)C)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: This is achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride as a base and appropriate aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxo compounds, which can be further utilized in different applications.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrrolo[3,4-d][1,2,3]triazol-dione core distinguishes it from analogous fused heterocycles:
Key Observations :
- The dioxo groups in the target compound may increase hydrogen-bonding capacity compared to the sulfur-containing thiazolo-pyrimidine in Compound 6 .
Substituent Effects
Substituents significantly influence physicochemical and biological properties:
Key Observations :
Inference for Target Compound :
- A similar acetamide coupling strategy (as in Compound 9’s use of ethyl chloroacetate) could link the triazole core to the N-(3,4-dimethylphenyl) group.
- The 4-(propan-2-yl)phenyl substituent might be introduced via Suzuki-Miyaura coupling, a common method for aryl group attachment .
Analytical Characterization
Spectroscopic data from similar compounds highlight trends:
Expected Data for Target Compound :
- 1H NMR : Aromatic protons (δ 6.5–7.5 ppm), isopropyl CH₃ (δ 1.2–1.4 ppm), and acetamide NH (δ 10–11 ppm).
- MS : Molecular ion peak matching the molecular formula (C₂₉H₃₀N₆O₃: calc. 522.24; observed ~522.2).
Biological Activity
N-(3,4-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide (hereafter referred to as compound 1) is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity based on existing research findings.
Chemical Structure and Properties
Compound 1 features a pyrrolo[3,4-d][1,2,3]triazole core structure which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 419.5 g/mol. Its structure includes multiple functional groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O3 |
| Molecular Weight | 419.5 g/mol |
| Chemical Structure | Pyrrolo[3,4-d][1,2,3]triazole core |
The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : Compound 1 has been noted to inhibit certain enzymes that are critical in metabolic pathways.
- Receptor Modulation : The compound may act on various receptors influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrrolo[3,4-d][1,2,3]triazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study demonstrated that a related triazole compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Properties
Compounds containing the triazole moiety have also been evaluated for their antimicrobial activity. Initial screenings suggest potential efficacy against a range of bacterial and fungal pathogens.
- Research Findings : In vitro assays indicated that similar compounds exhibited significant antibacterial activity against Gram-positive bacteria .
Toxicological Profile
Understanding the safety profile of compound 1 is crucial for its development as a therapeutic agent. Preliminary studies suggest that while some triazole derivatives can cause phospholipidosis—a condition characterized by the excessive accumulation of phospholipids in lysosomes—compound 1's specific effects remain to be fully elucidated .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth in vivo |
| Antimicrobial | Shows significant activity against Gram-positive bacteria |
| Toxicological | Potential for phospholipidosis; further studies needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
